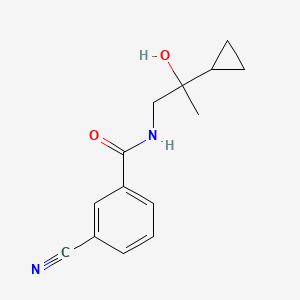

3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds typically involves direct acylation reactions, as demonstrated in the creation of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives. These reactions are crucial for the formation of the benzamide backbone, which can be further modified to include specific substituents like the cyclopropyl and hydroxypropyl groups seen in our compound of interest (Younes et al., 2020). Additionally, oxidative acylation techniques involving rhodium catalysis have been employed to construct complex benzamide structures, potentially applicable to the synthesis of our compound (Sharma et al., 2012).

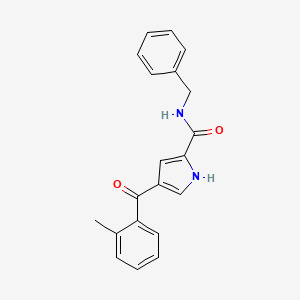

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals significant insights when studied through X-ray crystallography and NMR analyses. Such studies provide detailed information on hydrogen bonding interactions and molecular conformations, which are essential for understanding the reactivity and properties of the compound (Papageorgiou et al., 1998).

Chemical Reactions and Properties

Benzamide compounds engage in various chemical reactions, including colorimetric sensing of anions, showcased by derivatives containing specific substituents. These reactions are attributed to changes in the molecular structure that affect the electronic distribution, demonstrating the versatility of benzamide compounds in chemical sensing applications (Younes et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function . The resulting changes could influence various cellular processes, including DNA replication and repair, signal transduction, and cell cycle progression .

Biochemical Pathways

Given its target, it is likely to impact thepyrimidine biosynthesis pathway . This could have downstream effects on various cellular functions, as pyrimidines are essential components of nucleic acids .

Result of Action

By interacting with dihydroorotate dehydrogenase, it could potentially disrupt pyrimidine biosynthesis, affecting dna replication and cell division .

Safety and Hazards

Propiedades

IUPAC Name |

3-cyano-N-(2-cyclopropyl-2-hydroxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(18,12-5-6-12)9-16-13(17)11-4-2-3-10(7-11)8-15/h2-4,7,12,18H,5-6,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYHZHSXVHWYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)